molecular formula C9H8N4O2S2 B2373228 N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide CAS No. 941869-18-7

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide

Cat. No.: B2373228
CAS No.: 941869-18-7
M. Wt: 268.31
InChI Key: UCKQUBPQJKYGAI-UHFFFAOYSA-N
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Description

N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide is a heterocyclic compound containing a pyrimidinone ring fused with a thiophene ring

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit activity as apoptosis agonists . Apoptosis is a form of programmed cell death that plays a crucial role in maintaining the health of multicellular organisms by eliminating damaged or unnecessary cells.

Mode of Action

It’s known that apoptosis agonists generally work by binding to specific receptors on the cell surface or intracellularly, triggering a cascade of biochemical events that lead to cell death .

Biochemical Pathways

These may include the intrinsic (mitochondrial) pathway, the extrinsic (death receptor) pathway, and the endoplasmic reticulum stress pathway . The downstream effects of these pathways often involve the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death.

Result of Action

As an apoptosis agonist, it would be expected to induce programmed cell death in targeted cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including cyclization reactions. One common approach involves the [3+3] cyclization of thiophene-2-carboxamide with appropriate reagents to form the pyrimidinone ring. Reaction conditions typically include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups into the pyrimidinone or thiophene rings.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and radioprotective properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-Amino-4-oxo-1,3-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl derivatives: Known for their potent inhibitory effects on neutrophil chemotaxis.

  • 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: Used in the synthesis of phosphonylated derivatives.

Uniqueness: N-(6-amino-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiophene-2-carboxamide stands out due to its unique structural features and potential applications. Its combination of pyrimidinone and thiophene rings provides a versatile platform for further chemical modifications and biological studies.

Properties

IUPAC Name

N-(6-amino-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S2/c10-6-5(8(15)13-9(16)12-6)11-7(14)4-2-1-3-17-4/h1-3H,(H,11,14)(H4,10,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKQUBPQJKYGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(NC(=S)NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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